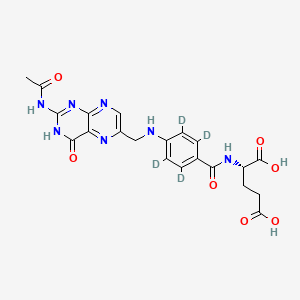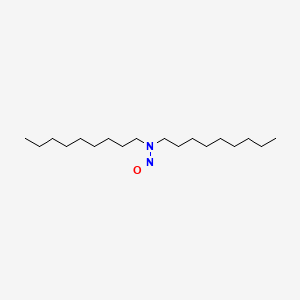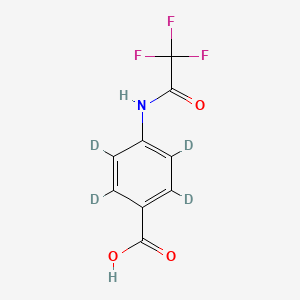
2-Methylindoline-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylindoline-d3 is a deuterated form of 2-methylindoline, a heterocyclic organic compound with a fused benzene and pyrrole ring. This compound is particularly useful in drug development and environmental research due to its unique chemical and biological properties.
作用机制
Target of Action
2-Methylindoline-d3 is a biochemical used in proteomics research
Mode of Action
It is known that the compound is used in proteomics research
Biochemical Pathways
Indole and its derivatives, which include this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
生化分析
Biochemical Properties
2-Methylindoline-d3 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylindoline-d3 can be synthesized through the catalytic hydrogenation of 2-methylindole in acidic ionic liquid. The acidic ionic liquid used is typically a quaternary ammonium salt, which provides a high selectivity and yield . The reaction conditions are relatively mild, making the process environmentally friendly and suitable for large-scale production.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Raney nickel or other metal catalysts to facilitate the hydrogenation process. The reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield .
化学反应分析
Types of Reactions: 2-Methylindoline-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: this compound can be oxidized to form 2-methylindole-3-one.
Reduction: Reduction can yield 2-methylindoline.
Substitution: Halogenated derivatives such as 2-bromo-2-methylindoline.
科学研究应用
2-Methylindoline-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
2-Methylindoline: The non-deuterated form of 2-Methylindoline-d3.
Indoline: A parent compound with similar structural features.
2,3-Dihydro-2-methyl-1H-indole: Another derivative with comparable properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and different kinetic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required .
属性
CAS 编号 |
1246815-31-5 |
|---|---|
分子式 |
C9H11N |
分子量 |
136.212 |
IUPAC 名称 |
2-(trideuteriomethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3 |
InChI 键 |
QRWRJDVVXAXGBT-FIBGUPNXSA-N |
SMILES |
CC1CC2=CC=CC=C2N1 |
同义词 |
2,3-Dihydro-2-methyl-1H-indole-d3; NSC 65598-d3; α-Methyldihydroindole-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


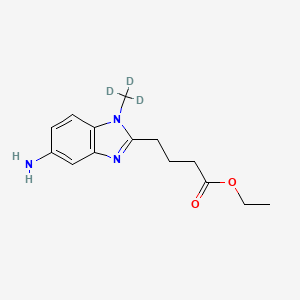

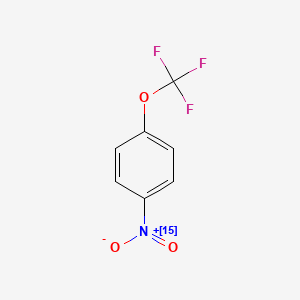
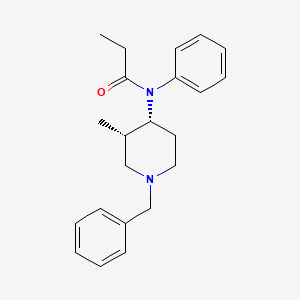
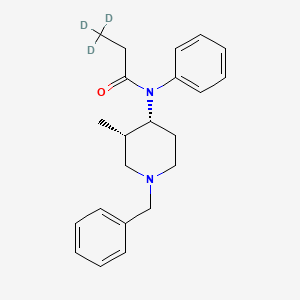
![2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B565491.png)
![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)
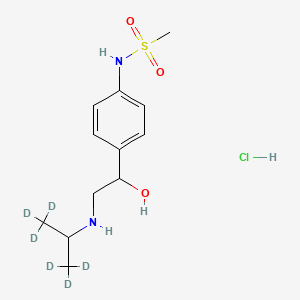
![ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B565495.png)
